molecular formula C11H14ClN B580618 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1267273-47-1

5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B580618
CAS No.: 1267273-47-1
M. Wt: 195.69
InChI Key: IKYVCXNUDIRVOS-UHFFFAOYSA-N
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Description

5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline: is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a chlorine atom at the 5th position and two methyl groups at the 4th position on the isoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. For this specific compound, the starting materials would include 5-chloro-2-methylbenzaldehyde and 2,2-dimethylpropylamine. The reaction is typically carried out in an acidic medium, such as hydrochloric acid or sulfuric acid, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: The compound can be reduced to form dihydroisoquinoline derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The chlorine atom at the 5th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. This reaction often requires a catalyst, such as palladium on carbon, and a base, like potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium on carbon catalyst with potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is used as a precursor in the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers have explored its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their potential as drug candidates. Their ability to modulate specific biological pathways makes them promising leads in drug discovery.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives involves interactions with various molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit specific enzymes involved in disease progression or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,2,3,4-tetrahydroisoquinoline
  • 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline
  • 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

Compared to similar compounds, 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chlorine and dimethyl groups, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the dimethyl groups increase its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

IUPAC Name

5-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYVCXNUDIRVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745100
Record name 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267273-47-1
Record name 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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